molecular formula C5H10In B3131033 CID 132647881 CAS No. 34822-89-4

CID 132647881

Cat. No. B3131033
CAS RN: 34822-89-4
M. Wt: 184.95 g/mol
InChI Key: OOHGQQIAQJXRJG-UHFFFAOYSA-N
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Description

CID 132647881 is an organic compound with a molecular formula of C17H17N3O4. It is a member of the class of compounds known as benzimidazoles and is commonly referred to as a benzimidazole analogue. It has been used in various research studies and is known to possess a wide range of biological activities.

Scientific Research Applications

Reversible Control of Protein Function in Cells

Chemically induced dimerization (CID) is a technique that allows reversible and spatiotemporal control of protein function within cells. This method has significantly advanced the study of various biological processes by enabling precise manipulation of protein interactions. Recent developments in CID technology have introduced orthogonal and reversible systems, enhancing control over protein function with high precision and spatiotemporal resolution. Initially applied to dissecting signal transductions, CID's utility has expanded to include investigations into membrane dynamics and protein trafficking (Voss, Klewer, & Wu, 2015).

Inducible Gene Regulation and Editing

The application of CID has extended into the realm of gene regulation and editing through the development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms. These platforms enable inducible gene regulation and editing by systematically engineering PROTAC systems. They offer the capability to fine-tune gene expression levels and multiplex biological signals for diverse regulatory functions. This approach has been instrumental in achieving digitally inducible expression of DNA recombinases, base editors, and prime editors for transient genome manipulation, demonstrating significant potential for in vivo applications in human cells and mice (Ma et al., 2023).

Insights into Cell Biology and Signaling

CID techniques have been pivotal in resolving complex problems in cell biology, particularly in understanding signaling mechanisms. Case studies highlight CID's efficacy in providing insights into lipid second messengers and small GTPases. These studies address the signaling paradox, illustrating how a small pool of signaling molecules can trigger a wide range of responses. Advances in CID technology have improved specificity, introduced novel substrates for orthogonal manipulations, and expanded applications beyond traditional protein targeting (DeRose, Miyamoto, & Inoue, 2013).

Enhancing Antibiotic Sensitivity and Understanding Cell Death

Research into the Staphylococcus aureus cid and lrg operons, regulated by CID, has shed light on bacterial murein hydrolase activity and antibiotic tolerance. The cid operon, by promoting murein hydrolase activity, enhances antibiotic sensitivity and contributes to the understanding of cell death and lysis mechanisms in high-glucose stationary phase cultures. This understanding is crucial for developing strategies to combat antibiotic resistance and manage bacterial infections (Patton et al., 2005).

properties

InChI

InChI=1S/C5H10.In/c1-2-4-5-3-1;/h1-5H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHGQQIAQJXRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1.[In]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10In
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132647881

CAS RN

34822-89-4
Record name Cyclopentadienylindium(I)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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